

# Quantum Chemical Calculations for 1-Octen-3-yne: A Technical Guide

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## Compound of Interest

Compound Name: 1-Octen-3-yne

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties and reactivity of **1-octen-3-yne**. This conjugated enyne is a versatile scaffold in organic synthesis, and understanding its electronic structure and potential energy surfaces through computational methods is crucial for its application in medicinal chemistry and materials science.

## Introduction to 1-Octen-3-yne

**1-Octen-3-yne** is a molecule featuring a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond. This arrangement of  $\pi$ -systems endows it with unique chemical reactivity, making it a valuable building block for the synthesis of complex organic molecules. Quantum chemical calculations offer a powerful tool to investigate the electronic structure, molecular orbitals, and reaction mechanisms involving this enyne moiety at a molecular level.

## Molecular and Physical Properties

A summary of the known physical and computed properties of **1-octen-3-yne** is presented below. These values serve as a baseline for computational studies.

## Table 1: Physical and Computed Properties of 1-Octen-3-yne

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>12</sub>	PubChem[1]
Molecular Weight	108.18 g/mol	PubChem[1]
IUPAC Name	oct-1-en-3-yne	PubChem[1]
CAS Number	17679-92-4	PubChem[1]
Density	0.778 g/cm <sup>3</sup>	Chemsr[2]
Boiling Point	138.3°C at 760 mmHg	Chemsr[2]
Flash Point	24.9°C	Chemsr[2]
Refractive Index	1.442	Chemsr[2]
LogP	2.366	Chemsr[2]

## Methodologies for Quantum Chemical Calculations

The theoretical investigation of **1-octen-3-yne** and related enyne systems typically employs a range of quantum chemical methods. The choice of method depends on the desired accuracy and the specific property being investigated.

## Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules like **1-octen-3-yne**.<sup>[3]</sup> It offers a good balance between computational cost and accuracy.

- Functionals: Generalized Gradient Approximation (GGA) functionals have proven effective for studying enyne cyclizations.<sup>[4][5]</sup> For higher accuracy, hybrid functionals such as B3LYP or M06-2X are often employed.
- Basis Sets: Pople-style basis sets (e.g., 6-31G\*, 6-311+G\*\*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used.

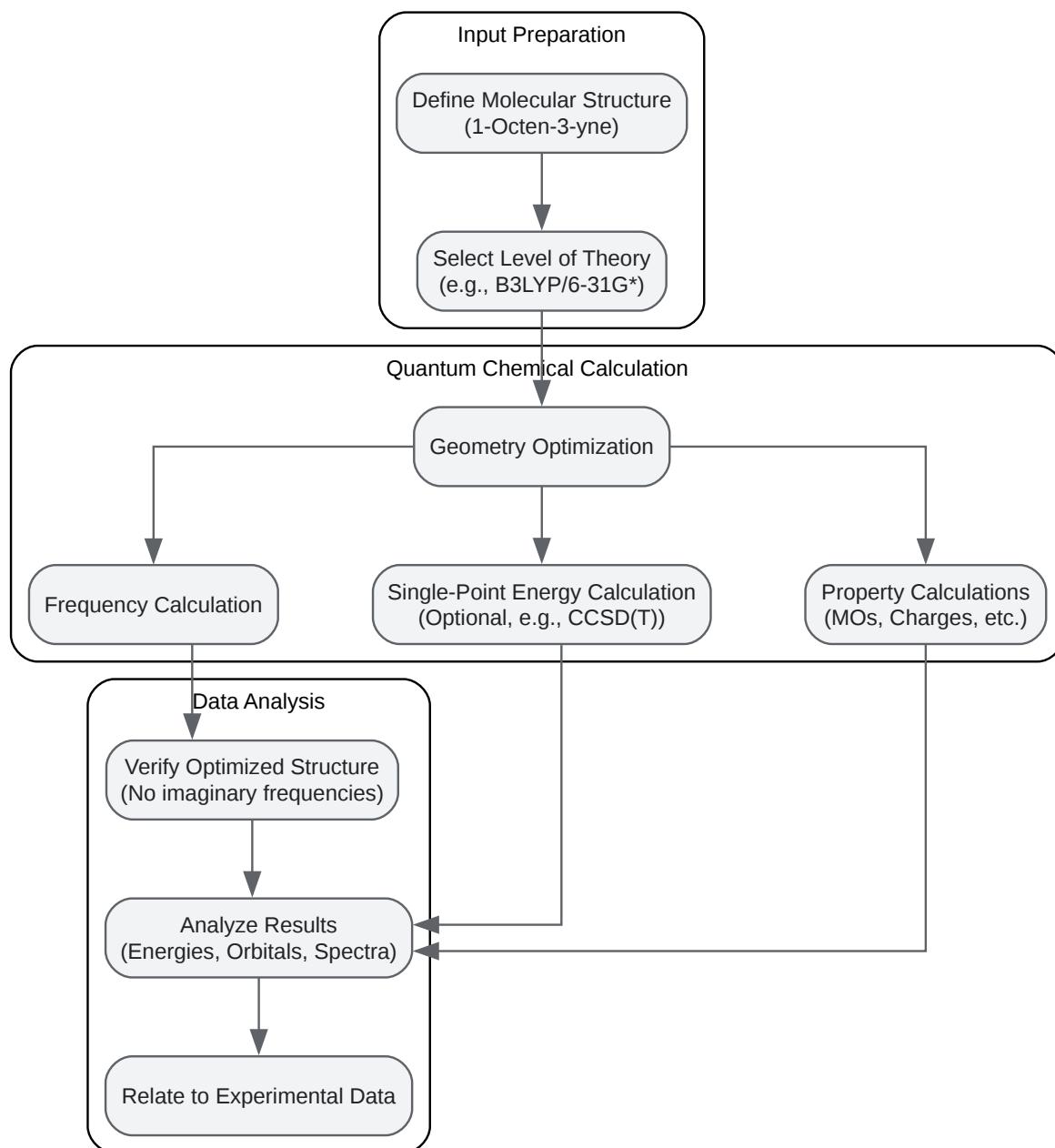
## Ab Initio Methods

For more accurate energy calculations, especially for reaction barriers and thermochemistry, higher-level ab initio methods are often used, typically in conjunction with geometries optimized at the DFT level.

- Coupled-Cluster (CC) Theory: Single-point energy calculations using methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) can provide benchmark-quality energies.[\[4\]](#)[\[5\]](#)

## Experimental Protocol: A General Computational Workflow

A typical workflow for the quantum chemical investigation of **1-octen-3-yne** is outlined below. This process can be adapted for studying its various properties and reactions.



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Caption: General workflow for quantum chemical calculations on **1-octen-3-yne**.

## Key Computational Data and Insights

Quantum chemical calculations can provide a wealth of quantitative data regarding the structure, stability, and reactivity of **1-octen-3-yne**.

**Table 2: Representative Computed Molecular Properties of 1-Octen-3-yne (Hypothetical Data)\***

Property	Method/Basis Set	Calculated Value
Total Electronic Energy	B3LYP/6-31G	Value in Hartrees
Dipole Moment	B3LYP/6-31G	Value in Debye
HOMO Energy	B3LYP/6-31G	Value in eV
LUMO Energy	B3LYP/6-31G	Value in eV
HOMO-LUMO Gap	B3LYP/6-31G	Value in eV
Rotational Constants	B3LYP/6-31G	Values in GHz
Vibrational Frequencies	B3LYP/6-31G*	List of key frequencies (e.g., C=C stretch, C≡C stretch, C-H stretches)

\*Note: These are representative data types. Actual values would be obtained from specific calculations.

## Reactivity and Potential Reaction Pathways

The conjugated enyne system of **1-octen-3-yne** is susceptible to a variety of chemical transformations. Computational chemistry is instrumental in elucidating the mechanisms of these reactions by mapping their potential energy surfaces.

## Addition Reactions

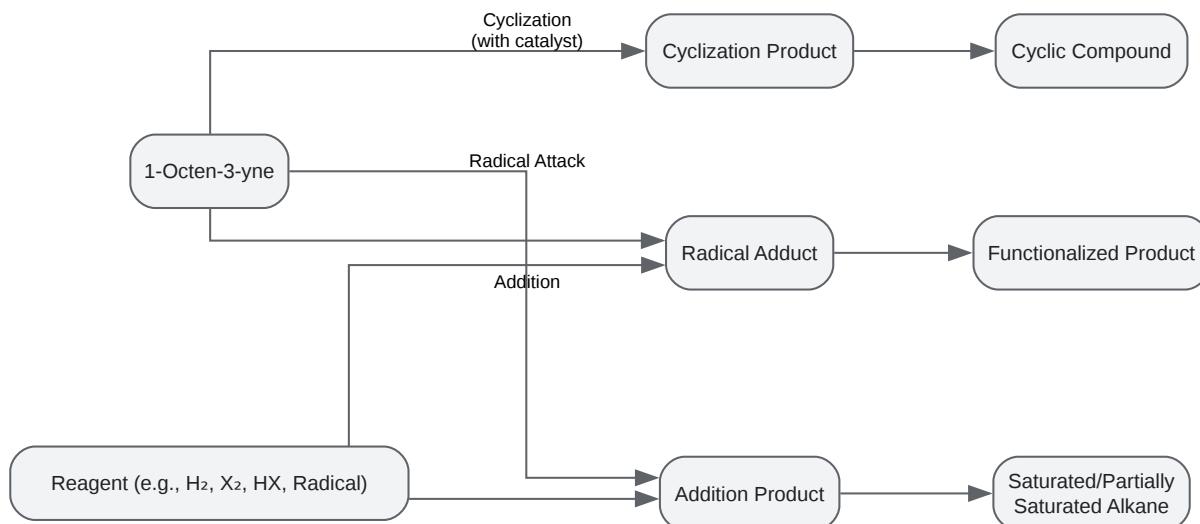
The double and triple bonds of **1-octen-3-yne** can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic properties of the enyne system.

## Cyclization Reactions

Enynes are well-known precursors for various cyclization reactions, which are often catalyzed by transition metals.<sup>[4][5]</sup> Quantum chemical studies can help in understanding the role of the catalyst and in predicting the feasibility of different cyclization pathways.

## Radical Reactions

The  $\pi$ -system of **1-octen-3-yne** can also participate in radical reactions. Computational studies can model the intermediates and transition states involved in these complex reaction cascades.  
<sup>[6][7]</sup>



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Caption: Potential reaction pathways for **1-octen-3-yne**.

## Conclusion

Quantum chemical calculations provide indispensable insights into the electronic structure, properties, and reactivity of **1-octen-3-yne**. By employing methods such as DFT and ab initio calculations, researchers can gain a detailed understanding of this versatile molecule, which can guide the design of new synthetic routes and the development of novel therapeutic agents.

and materials. The synergy between computational and experimental chemistry is key to unlocking the full potential of **1-octen-3-yne** in various scientific disciplines.

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